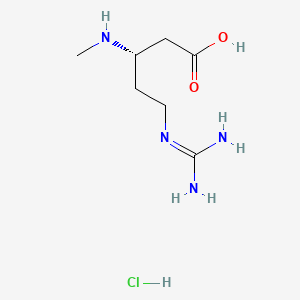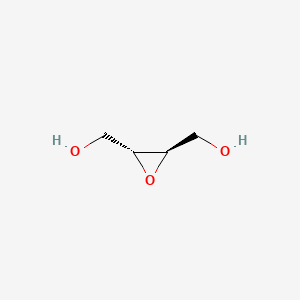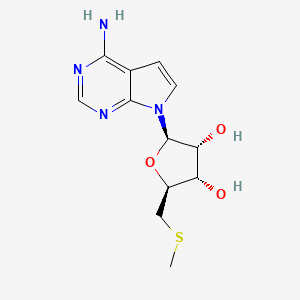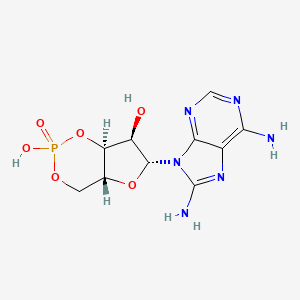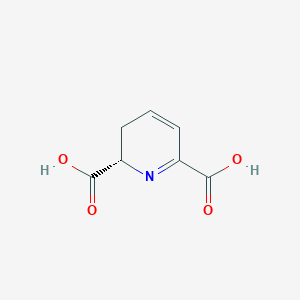
(S)-2,3-dihydrodipicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).
科学的研究の応用
Enzyme Inhibition and Antibiotic Target
- Dihydrodipicolinate Synthase (DHDPS) Inhibition : DHDPS, crucial in lysine biosynthesis and a potential antibiotic target, is inhibited by constrained diketopimelic acid derivatives, designed as mimics of the acyclic enzyme-bound condensation product (Boughton, Dobson, Gerrard, & Hutton, 2008).
- Inhibition Mechanism Study : The inhibition mechanism involves enzyme kinetic studies, showing second-order rate constants of inactivation, and mass spectrometric analyses determining sites of enzyme alkylation (Boughton, Griffin, O'Donnell, Dobson, Perugini, Gerrard, & Hutton, 2008).
Structural Analysis
- Crystal Structure Studies : The structure of DHDPR, a related enzyme in the L-lysine biosynthetic pathway, is studied in various forms, revealing major conformational changes upon cofactor binding (Janowski, Kefala, & Weiss, 2010).
- Molecular Structure Insights : Crystal structure analysis of DHDPS from different species like Methanocaldococcus jannaschii provides insights into the binding-site region and functional homotetramer formation (Padmanabhan, Strange, Antonyuk, Ellis, Hasnain, Iino, Agari, Bessho, & Yokoyama, 2009).
Enzymatic Function and Inhibition
- Substrate Inhibition Study : DHDPS is not inhibited by its substrate, (S)-aspartate beta-semialdehyde, resolving a long-standing debate in literature (Dobson, Gerrard, & Pearce, 2004).
- Pathogen-Specific Inhibitors : The specificity of heterocyclic product analogues against DHDPS from various pathogenic species suggests the potential for species-specific inhibitors as antibacterials (Mitsakos, Dobson, Pearce, Devenish, Evans, Burgess, Perugini, Gerrard, & Hutton, 2008).
Agricultural Implications
- High-Lysine Maize Mutants : DHDPS activity in high-lysine maize mutants implicates its role in lysine accumulation, crucial for seed development and nutritional quality (Varisi, Medici, Meer, Lea, & Azevedo, 2007).
Allosteric Inhibition and Antibiotic Development
- Biomimetic Inhibitor Design : Designing potent inhibitors by mimicking natural allosteric regulation, like bislysine, can be a promising strategy for antibiotic development (Skovpen, Conly, Sanders, & Palmer, 2016).
Genetic Studies and Enzyme Production
- Cloning and Expression : Cloning of the dapB gene in E. coli for improved expression and purification of DHDPR highlights advancements in genetic manipulation for enzyme studies (Trigoso, Evans, Karsten, & Chooback, 2016).
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChIキー |
UWOCFOFVIBZJGH-YFKPBYRVSA-N |
異性体SMILES |
C1C=CC(=N[C@@H]1C(=O)O)C(=O)O |
SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
正規SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


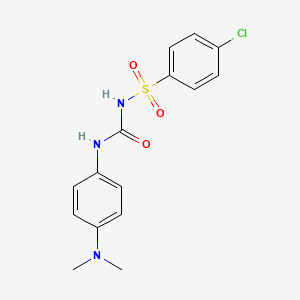
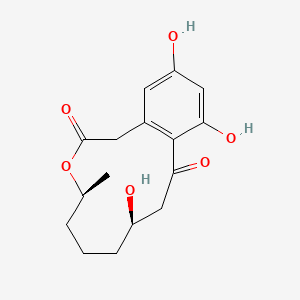
![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)
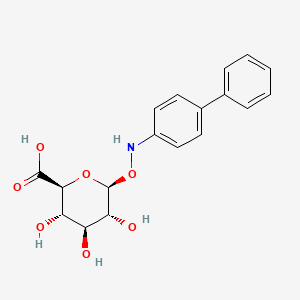
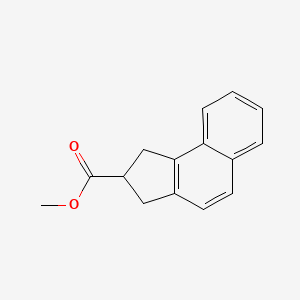
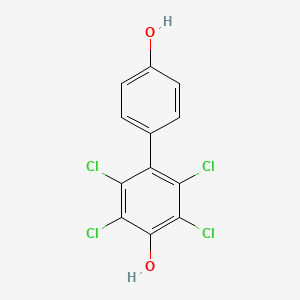
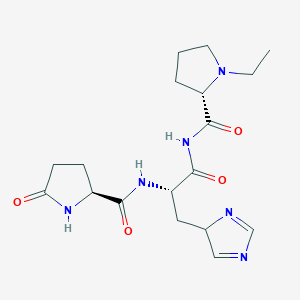
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
